Pentyl butyrate, also known as pentyl butanoate or amyl butyrate, is an organic compound classified as an ester. It is formed through the reaction of pentanol with butyric acid, typically in the presence of a catalyst such as sulfuric acid. This compound is a colorless liquid with a characteristic fruity odor reminiscent of pear or apricot, making it appealing for use in flavoring and fragrance applications. Its chemical formula is , and it has a molecular weight of approximately 158.24 g/mol .
Pentyl butyrate exhibits mild toxicity. While its exact toxicity level is not extensively documented, studies suggest it may cause irritation to the skin, eyes, and respiratory system upon contact or inhalation.
These reactions are significant in both synthetic organic chemistry and biochemical processes, particularly in lipid metabolism .
The synthesis of pentyl butyrate can be achieved through several methods:
Pentyl butyrate finds diverse applications across several industries:
Pentyl butyrate shares structural similarities with several other esters. Here are some comparable compounds:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Ethyl butyrate | C₈H₁₈O₂ | Shorter alkyl chain; used in flavoring |
Butyl butyrate | C₉H₁₈O₂ | Higher boiling point; used in fragrances |
Hexyl butyrate | C₁₀H₂₂O₂ | Longer alkyl chain; more hydrophobic |
Amyl acetate | C₇H₁₄O₂ | Different carboxylic acid; used in solvents |
Propyl butyrate | C₉H₁₈O₂ | Similar structure; differing properties |
Pentyl butyrate's unique combination of a five-carbon alkyl group attached to a four-carbon carboxylic acid distinguishes it from these similar compounds, particularly in terms of its sensory properties and applications in food and fragrance industries .
Pentyl butyrate represents a class of ester compounds formed through the reaction of pentanol with butyric acid, resulting in distinct isomeric forms with varying nomenclature systems [1] [2]. The International Union of Pure and Applied Chemistry nomenclature designates the primary isomer as pentyl butanoate, while the Chemical Abstracts Service registry identifies it under the systematic name butanoic acid, pentyl ester [2] [5]. The compound is extensively documented in chemical databases under multiple synonymous designations, reflecting its significance in both academic research and industrial applications [1] [7].
The most commonly encountered synonyms for the primary isomer include amyl butyrate, n-amyl butyrate, and pentyl butanoate [1] [5] [7]. Alternative nomenclature systems employ designations such as butyric acid pentyl ester, n-pentyl n-butyrate, and 1-pentyl butyrate [1] [5]. The secondary isomer, characterized by branching in the pentyl chain, is systematically named pentan-2-yl butanoate or 1-methylbutyl butanoate [4] [15]. This isomer is also recognized under the commercial designations sec-amyl butyrate and 2-pentyl butanoate [4] [12] [15].
Table 1: Comprehensive Nomenclature and Registry Information
Property | n-Pentyl Butyrate | 2-Pentyl Butyrate |
---|---|---|
IUPAC Name | pentyl butanoate [2] | pentan-2-yl butanoate [4] |
CAS Registry Number | 540-18-1 [2] [5] | 60415-61-4 [4] [12] |
Chemical Abstracts Name | butanoic acid, pentyl ester [2] | butanoic acid, 1-methylbutyl ester [4] |
Primary Synonyms | amyl butyrate, n-amyl butyrate [1] [5] | 1-methylbutyl butanoate, sec-amyl butyrate [4] [12] |
InChI Key | CFNJLPHOBMVMNS-UHFFFAOYSA-N [2] | DJOCFLQKCMWABC-UHFFFAOYSA-N [4] |
Pentyl butyrate compounds share the molecular formula C₉H₁₈O₂ with a molecular weight of 158.24 grams per mole [1] [2] [4]. The fundamental structural architecture consists of a butyric acid moiety linked through an ester bond to a pentyl alcohol chain [1] [8]. This ester linkage represents the characteristic functional group that defines the chemical behavior and properties of these compounds [1] [10].
The structural representation through Simplified Molecular Input Line Entry System notation provides precise chemical connectivity information [2] [4]. The n-pentyl isomer exhibits the SMILES notation CCCCCOC(=O)CCC, indicating a linear five-carbon alcohol chain attached to the ester oxygen [2] [6]. The 2-pentyl isomer displays the notation CCCC(C)OC(=O)CCC, revealing the branched nature of the alcohol portion with a methyl substituent at the second carbon position [4] [12].
Spectroscopic characterization through nuclear magnetic resonance and mass spectrometry confirms the molecular structure and fragmentation patterns [1] [4]. The InChI identifiers serve as unique molecular descriptors, enabling precise chemical database searches and structural verification [2] [4]. The complete InChI for n-pentyl butyrate reads InChI=1S/C9H18O2/c1-3-5-6-8-11-9(10)7-4-2/h3-8H2,1-2H3, while the 2-pentyl isomer presents InChI=1S/C9H18O2/c1-4-6-8(3)11-9(10)7-5-2/h8H,4-7H2,1-3H3 [2] [4].
The n-pentyl butyrate isomer represents the most extensively studied and commercially significant form of pentyl butyrate [1] [2]. This compound features a linear pentyl chain attached to the butyric acid moiety through a primary alcohol ester linkage [2] [8]. The structural configuration exhibits no branching in the pentyl portion, resulting in a straight-chain ester with predictable physical and chemical properties [1] [6].
Physical characterization reveals that n-pentyl butyrate exists as a colorless liquid with a density of 0.866 grams per milliliter at standard temperature conditions [6] [7]. The compound exhibits a boiling point of 185 degrees Celsius and a melting point of negative 73 degrees Celsius [6] [10]. The refractive index measures 1.412, providing a useful parameter for identification and purity assessment [6]. The logarithm of the partition coefficient between octanol and water equals 3.32, indicating significant lipophilicity [6] [7].
Organoleptic properties include a characteristic apricot-like odor that contributes to its applications in flavor and fragrance formulations [8] [10]. The ester formed from 1-pentanol and butyric acid demonstrates the typical reactivity patterns associated with aliphatic esters [8]. Chemical databases document extensive spectroscopic data, including infrared, nuclear magnetic resonance, and mass spectrometric characterization [1] [2].
The 2-pentyl butyrate isomer, systematically designated as 1-methylbutyl butanoate, exhibits structural branching that significantly influences its chemical and physical properties [4] [12]. This secondary ester features a methyl substituent at the second carbon position of the pentyl chain, creating a branched alcohol moiety [4] [15]. The branching pattern results from the esterification of 2-pentanol with butyric acid, producing a secondary alkyl ester [4] [19].
Physical properties demonstrate subtle but measurable differences from the linear isomer [12] [14]. The density ranges from 0.862 to 0.868 grams per milliliter, slightly lower than the n-pentyl isomer [14]. The refractive index spans 1.409 to 1.415, reflecting the structural modification [14]. The boiling point occurs at 185-186 degrees Celsius under standard atmospheric pressure, or 58-59 degrees Celsius under reduced pressure of 9 millimeters of mercury [12] [14].
The logarithm of the partition coefficient measures 3.18, indicating marginally reduced lipophilicity compared to the linear isomer [14]. Flash point determination yields 23 degrees Celsius or 126 degrees Fahrenheit, representing an important parameter for handling and storage considerations [12] [14]. Organoleptic evaluation reveals a complex odor profile described as fruity, sweet, banana-like, apricot, herbal, and cashew-like [11] [14].
Comparative analysis of the pentyl butyrate isomers reveals fundamental differences in molecular geometry and resulting properties [4] [12]. The primary distinction lies in the alcohol portion configuration, where n-pentyl butyrate maintains a linear five-carbon chain while 2-pentyl butyrate incorporates branching through a methyl substituent [2] [4]. This structural variation creates differences in molecular shape, intermolecular interactions, and physical properties [12] [14].
Table 2: Structural and Physical Property Comparison
Property | n-Pentyl Butyrate | 2-Pentyl Butyrate |
---|---|---|
Ester Type | Primary alkyl ester [2] | Secondary alkyl ester [4] |
Alcohol Chain Configuration | Linear pentyl [2] | Branched pentyl [4] |
Molecular Weight (g/mol) | 158.24 [2] | 158.24 [4] |
Density (g/mL) | 0.866 [6] | 0.862-0.868 [14] |
Boiling Point (°C) | 185 [6] | 185-186 [14] |
LogP (octanol/water) | 3.32 [6] | 3.18 [14] |
Odor Character | Apricot-like [10] | Fruity, banana, herbal [11] [14] |
The molecular connectivity differences manifest in distinct spectroscopic signatures and chemical reactivity patterns [4] [18]. Mass spectrometric fragmentation analysis demonstrates characteristic base peaks at mass-to-charge ratio 71 for both isomers, with additional fragmentation patterns reflecting the structural variations [1] [4]. The branched isomer exhibits an undefined stereochemical center at the second carbon position, introducing potential for stereoisomerism [4].
Constitutional analysis of pentyl butyrate isomers reveals the presence of constitutional isomerism arising from different connectivity patterns in the alcohol portion [4] [16]. The n-pentyl isomer exhibits primary alcohol attachment to the ester oxygen, while the 2-pentyl isomer demonstrates secondary alcohol connectivity [2] [4]. This constitutional difference creates distinct chemical entities with identical molecular formulas but different structural arrangements [9] [16].
Stereochemical considerations primarily apply to the 2-pentyl butyrate isomer, which contains an asymmetric carbon center at the second position of the pentyl chain [4]. The presence of this stereogenic center introduces the potential for optical isomerism, though commercial preparations typically consist of racemic mixtures [4] [15]. The undefined stereochemical configuration in database entries indicates that specific stereoisomeric forms are not typically distinguished in standard chemical commerce [4].
Table 3: Constitutional and Stereochemical Characteristics
Parameter | n-Pentyl Butyrate | 2-Pentyl Butyrate |
---|---|---|
Constitutional Type | Primary ester [2] | Secondary ester [4] |
Stereochemical Centers | None [2] | One (undefined) [4] |
Rotatable Bonds | Not specified [2] | Six [4] |
Hydrogen Bond Acceptors | Two [1] | Two [4] |
Hydrogen Bond Donors | Zero [1] | Zero [4] |
Topological Polar Surface Area | Not specified [2] | 26.3 Ų [4] |
The rotational freedom analysis reveals six rotatable bonds in the 2-pentyl isomer, contributing to conformational flexibility and molecular dynamics [4]. Both isomers function as hydrogen bond acceptors through the ester oxygen atoms while lacking hydrogen bond donor capability [1] [4]. The topological polar surface area calculation for 2-pentyl butyrate yields 26.3 square angstroms, reflecting the ester functionality contribution to molecular polarity [4].
Flammable